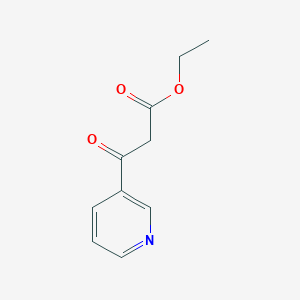

Ethyl 3-oxo-3-(pyridin-3-yl)propanoate

Description

The exact mass of the compound Ethyl 3-oxo-3-(pyridin-3-yl)propanoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32400. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 3-oxo-3-(pyridin-3-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-oxo-3-(pyridin-3-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 3-oxo-3-pyridin-3-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-2-14-10(13)6-9(12)8-4-3-5-11-7-8/h3-5,7H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APQGYFNHIWMRIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20278486 | |

| Record name | ethyl 3-oxo-3-(pyridin-3-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6283-81-4 | |

| Record name | 6283-81-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32400 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6283-81-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7725 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 3-oxo-3-(pyridin-3-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Chemical Properties of Ethyl 3-oxo-3-(pyridin-3-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-oxo-3-(pyridin-3-yl)propanoate is a heterocyclic β-keto ester of significant interest in medicinal chemistry and organic synthesis. Its structural motif, incorporating a pyridine ring, a ketone, and an ester functional group, makes it a versatile building block for the synthesis of a wide range of more complex molecules, particularly those with potential pharmacological activity. The pyridine nitrogen atom can act as a hydrogen bond acceptor and a site for coordination, influencing the molecule's biological interactions and chemical reactivity. This guide provides a comprehensive overview of the known chemical and physical properties of Ethyl 3-oxo-3-(pyridin-3-yl)propanoate, detailed experimental protocols for its synthesis, and an exploration of its reactivity, supported by spectroscopic data.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Ethyl 3-oxo-3-(pyridin-3-yl)propanoate is presented below. It is important to note that while some data is experimentally determined, other values are based on computational predictions and should be considered as such.

Table 1: General and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 6283-81-4 | ChemScene |

| Molecular Formula | C₁₀H₁₁NO₃ | ChemScene |

| Molecular Weight | 193.20 g/mol | ChemScene |

| Physical Form | Not explicitly stated, likely a liquid or low-melting solid | - |

| Boiling Point | Data not available | - |

| Melting Point | Data not available | - |

| Density | Data not available | - |

| Purity | ≥98% (Commercially available) | ChemScene |

Table 2: Computed Properties

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 56.26 Ų | ChemScene |

| LogP | 1.2175 | ChemScene |

| Hydrogen Bond Acceptors | 4 | ChemScene |

| Hydrogen Bond Donors | 0 | ChemScene |

| Rotatable Bonds | 4 | ChemScene |

Synthesis

The primary route for the synthesis of Ethyl 3-oxo-3-(pyridin-3-yl)propanoate is the Claisen condensation of ethyl nicotinate with ethyl acetate. This reaction involves the formation of an enolate from ethyl acetate, which then acts as a nucleophile, attacking the carbonyl carbon of ethyl nicotinate. The subsequent loss of an ethoxide group yields the desired β-keto ester.

Experimental Protocol: Claisen Condensation

Materials:

-

Ethyl nicotinate

-

Anhydrous ethyl acetate

-

Sodium ethoxide (or sodium metal to be reacted with anhydrous ethanol)

-

Anhydrous diethyl ether or toluene

-

Hydrochloric acid (for workup)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Equipment:

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place a solution of sodium ethoxide in anhydrous ethanol or freshly cut sodium metal in anhydrous toluene.

-

Addition of Reactants: To the stirred base at room temperature or cooled in an ice bath, add a mixture of ethyl nicotinate and a molar excess of anhydrous ethyl acetate dropwise via an addition funnel.

-

Reaction: After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, the mixture is cooled to room temperature and quenched by the slow addition of dilute hydrochloric acid until the solution is acidic.

-

Extraction: The aqueous layer is extracted several times with a suitable organic solvent such as diethyl ether or ethyl acetate.

-

Washing: The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure Ethyl 3-oxo-3-(pyridin-3-yl)propanoate.

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of Ethyl 3-oxo-3-(pyridin-3-yl)propanoate. While a complete set of experimental spectra is not widely published, the following represents expected and partially reported data.

Table 3: Spectroscopic Data

| Technique | Data |

| ¹H NMR | Expected signals would include a triplet and quartet for the ethyl group, a singlet for the methylene protons between the carbonyls, and signals in the aromatic region for the pyridine ring. |

| ¹³C NMR | Expected signals would include those for the ester and ketone carbonyls, the methylene carbon, the carbons of the ethyl group, and the carbons of the pyridine ring. |

| IR (Infrared) | Expected characteristic peaks would include C=O stretching vibrations for the ketone and ester functional groups (typically in the range of 1650-1750 cm⁻¹), C-O stretching, and C-H stretching vibrations. |

| Mass Spec. | The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxy group and other characteristic fragments. |

Reactivity and Potential Applications

Ethyl 3-oxo-3-(pyridin-3-yl)propanoate is a versatile intermediate due to its multiple reactive sites.

-

α-Carbon: The methylene group situated between the two carbonyl groups is acidic and can be readily deprotonated to form a stable enolate. This enolate can then participate in various carbon-carbon bond-forming reactions, such as alkylations, acylations, and condensations (e.g., Knoevenagel condensation).

-

Ketone Carbonyl: The ketone can undergo nucleophilic addition and reduction reactions.

-

Ester Carbonyl: The ester can be hydrolyzed to the corresponding carboxylic acid or can react with nucleophiles in transesterification or amidation reactions.

-

Pyridine Ring: The nitrogen atom in the pyridine ring can act as a base or a nucleophile and can be quaternized.

These reactive handles make Ethyl 3-oxo-3-(pyridin-3-yl)propanoate a valuable precursor for the synthesis of various heterocyclic compounds and molecules with potential applications in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators.

Safety and Handling

Appropriate safety precautions should be taken when handling Ethyl 3-oxo-3-(pyridin-3-yl)propanoate. It is advisable to handle the compound in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For specific handling and disposal procedures, the Safety Data Sheet (SDS) from the supplier should be consulted.

Conclusion

Ethyl 3-oxo-3-(pyridin-3-yl)propanoate is a key synthetic intermediate with significant potential in organic and medicinal chemistry. This guide has summarized its known chemical and physical properties, provided a detailed, adaptable protocol for its synthesis via the Claisen condensation, and outlined its key reactive sites. Further research into the experimental determination of its physical properties and a more extensive exploration of its reaction scope would be beneficial for expanding its utility in the development of novel chemical entities.

Technical Guide: Safety and Hazards of CAS 6283-81-4 (Ethyl 3-oxo-3-(pyridin-3-yl)propanoate)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. The toxicological properties of this substance have not been fully investigated.[1] All handling and safety procedures should be conducted with caution and in accordance with established laboratory safety protocols.

Chemical Identification

| Identifier | Value |

| CAS Number | 6283-81-4 |

| Chemical Name | Ethyl 3-oxo-3-(pyridin-3-yl)propanoate |

| Synonyms | Ethyl 3-oxo-3-(3-pyridinyl)propanoate, Ethyl pyridine-3-acetoacetate |

| Molecular Formula | C₁₀H₁₁NO₃ |

| Molecular Weight | 193.20 |

Hazard Identification and Classification

The primary source of hazard information for CAS 6283-81-4 is the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The available data indicates the following classification.

GHS Classification Summary

| Category | Classification |

| GHS Pictogram | GHS07[2] |

| Signal Word | Warning[2][3] |

| Hazard Statements | H302 - Harmful if swallowed.[2][3]H315 - Causes skin irritation.[2][3]H319 - Causes serious eye irritation.[2][3]H335 - May cause respiratory irritation.[2][3] |

| Precautionary Statements | P261 - Avoid breathing dust/fume/gas/mist/vapours/spray.[2][3]P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] |

It is also noted that the material is considered an irritant and may be harmful by inhalation.[1] It is irritating to mucous membranes and the upper respiratory tract.[1]

Toxicological Properties

A comprehensive toxicological profile for CAS 6283-81-4 is not available. The health hazards and toxicological properties of this product have not been fully investigated or determined.[1] This substance should be handled as a potentially hazardous material.

Experimental Protocols

Detailed experimental protocols for the toxicological and hazard assessment of CAS 6283-81-4 are not publicly available in the reviewed literature. The GHS classifications are based on supplier-provided safety data sheets.

Handling, Storage, and First Aid

Proper handling and storage are crucial to minimize exposure and risk.

Handling and Personal Protective Equipment (PPE)

| Guideline | Recommendation |

| Engineering Controls | Use only in a chemical fume hood. Ensure adequate ventilation.[1] Have a safety shower and eye wash station readily available.[1] |

| Personal Protective Equipment | Wear protective safety goggles, chemical-resistant gloves, protective clothing, and chemical-resistant boots.[1] |

| General Handling | Avoid prolonged exposure.[1] Do not breathe dust or vapor.[1] Do not get in eyes, on skin, or on clothing.[1] Use caution when handling.[1] |

Storage

| Condition | Recommendation |

| Temperature | Store in a freezer, under -20°C.[2][3] |

| Container | Keep container tightly closed. |

| Environment | Store in a cool, dry, well-ventilated place.[1] Store sealed in a dry environment.[3] |

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1] |

| Skin Contact | Wash with generous quantities of running water and non-abrasive soap. Cover the affected area with an emollient. Seek medical attention. Wash contaminated clothing before reuse.[1] |

| Eye Contact | Rinse with clean, running water for at least 15 minutes, keeping eyes open. Seek medical attention.[1] |

| Ingestion | Seek immediate medical attention.[1] |

Accidental Release Measures

In the event of a spill, wear an appropriate respirator, impervious boots, and heavy rubber gloves.[1] Scoop up solid material or absorb liquid and place it into an appropriate container for disposal.[1] Ventilate the area and wash the spill site after material pickup is complete.[1]

Disposal Considerations

Dissolve or mix the material with a combustible solvent and burn in a regulated chemical incinerator equipped with an afterburner and scrubber, in accordance with federal and local regulations.[1]

Visualizations

GHS Hazard Communication Workflow

Caption: GHS hazard communication process for CAS 6283-81-4.

References

An In-Depth Technical Guide to Ethyl 3-oxo-3-(pyridin-3-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-oxo-3-(pyridin-3-yl)propanoate is a pivotal building block in synthetic organic chemistry, particularly in the pharmaceutical industry. Its unique structure, incorporating a β-ketoester moiety attached to a pyridine ring, renders it a versatile precursor for the synthesis of a wide array of complex heterocyclic compounds. This technical guide provides a comprehensive overview of its structure, IUPAC nomenclature, physicochemical properties, synthesis, and applications in drug discovery and development. Detailed experimental protocols and spectroscopic data are presented to facilitate its use in the laboratory.

Structure and Nomenclature

Ethyl 3-oxo-3-(pyridin-3-yl)propanoate is a heterocyclic organic compound. The structure consists of a pyridine ring substituted at the 3-position with a 3-oxopropanoate ethyl ester group.

IUPAC Name: ethyl 3-oxo-3-(pyridin-3-yl)propanoate

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 3-oxo-3-(pyridin-3-yl)propanoate is provided in the table below. This data is essential for its safe handling, storage, and use in experimental procedures.

| Property | Value |

| Molecular Formula | C₁₀H₁₁NO₃ |

| Molecular Weight | 193.20 g/mol |

| CAS Number | 6283-81-4 |

| Appearance | Liquid |

| Storage Temperature | Sealed in dry, store in freezer, under -20°C[1] |

Synthesis

The primary method for the synthesis of Ethyl 3-oxo-3-(pyridin-3-yl)propanoate is the Claisen condensation of ethyl nicotinate with ethyl acetate, using a strong base such as sodium ethoxide.[2][3]

Reaction Scheme

Ethyl NicotinateEthyl AcetateEthyl 3-oxo-3-(pyridin-3-yl)propanoate

Experimental Protocol

This protocol is adapted from a similar procedure for a related isomer and should be optimized for specific laboratory conditions.

Materials:

-

Ethyl nicotinate

-

Ethyl acetate

-

Sodium ethoxide

-

Toluene, anhydrous

-

Hydrochloric acid (for workup)

-

Saturated sodium bicarbonate solution (for workup)

-

Brine (for workup)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of sodium ethoxide in anhydrous toluene within a round-bottom flask, add anhydrous ethyl acetate.

-

Heat the mixture to reflux for 30 minutes.

-

To this solution, add ethyl nicotinate and continue refluxing for an additional 12-14 hours.[2]

-

After cooling the reaction mixture to room temperature, carefully quench with a dilute solution of hydrochloric acid until the pH is neutral.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by column chromatography on silica gel.

Spectroscopic Data

The following are predicted and reference spectroscopic data for the characterization of Ethyl 3-oxo-3-(pyridin-3-yl)propanoate.

¹H NMR Spectroscopy

(Predicted values based on analogous compounds)

-

δ 1.2-1.4 (t, 3H): -CH₃ of the ethyl group

-

δ 4.1-4.3 (q, 2H): -CH₂ of the ethyl group

-

δ 4.0-4.2 (s, 2H): -CH₂- group between the carbonyls

-

δ 7.4-9.2 (m, 4H): Protons of the pyridine ring

¹³C NMR Spectroscopy

(Predicted values based on analogous compounds)

-

δ 14.1: -CH₃ of the ethyl group

-

δ 45.8: -CH₂- group between the carbonyls

-

δ 61.5: -CH₂ of the ethyl group

-

δ 123.8, 135.5, 149.2, 152.7: Carbons of the pyridine ring

-

δ 167.5: Ester carbonyl carbon

-

δ 193.0: Ketone carbonyl carbon

Mass Spectrometry

-

Expected [M+H]⁺: 194.0817

Infrared (IR) Spectroscopy

(Predicted characteristic peaks)

-

~1740 cm⁻¹: C=O stretch (ester)

-

~1690 cm⁻¹: C=O stretch (ketone)

-

~1580 cm⁻¹: C=N and C=C stretching (pyridine ring)

-

~1200-1300 cm⁻¹: C-O stretch (ester)

Applications in Drug Development and Organic Synthesis

Ethyl 3-oxo-3-(pyridin-3-yl)propanoate is a valuable intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. Its β-ketoester functionality allows for a variety of subsequent reactions, such as alkylations, acylations, and cyclizations, to build more elaborate molecular architectures. It is a key precursor for the synthesis of substituted pyridines, which are prevalent motifs in many biologically active compounds.

Reaction Mechanism and Experimental Workflow Visualization

Claisen Condensation for the Synthesis of Ethyl 3-oxo-3-(pyridin-3-yl)propanoate

The synthesis of Ethyl 3-oxo-3-(pyridin-3-yl)propanoate proceeds via a Claisen condensation mechanism. This reaction involves the base-catalyzed condensation of an ester with another carbonyl compound to form a β-keto ester.

Caption: Claisen condensation mechanism for the synthesis of the target compound.

General Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of Ethyl 3-oxo-3-(pyridin-3-yl)propanoate.

Caption: General workflow for the synthesis and purification process.

References

An In-depth Technical Guide to C10H11NO3: Focus on Diacetamate (4'-Acetoxyacetanilide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The molecular formula C10H11NO3 represents a variety of isomers with a molecular weight of approximately 193.20 g/mol .[1] This technical guide provides a comprehensive overview of one of the most notable of these isomers: Diacetamate, also known as 4'-Acetoxyacetanilide or Acetaminophen Acetate. Diacetamate is recognized as a derivative and a synthetic impurity of the widely used analgesic and antipyretic drug, Acetaminophen.[2][3] This document details the physicochemical properties, synthesis, and analytical methodologies pertinent to Diacetamate. Furthermore, it delves into its biological activities, particularly its role as a prodrug to Acetaminophen and its influence on crucial signaling pathways, including the cyclooxygenase (COX) and polyamine metabolism pathways. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences.

Physicochemical and Spectroscopic Data

Diacetamate is a white to off-white solid with limited solubility in water but is soluble in organic solvents like chloroform, DMSO, and methanol.[4][5] Detailed physicochemical and spectroscopic data are summarized in the tables below.

Table 1: Physicochemical Properties of Diacetamate

| Property | Value | Reference |

| Molecular Formula | C10H11NO3 | [1] |

| Molecular Weight | 193.20 g/mol | [1] |

| CAS Number | 2623-33-8 | [6] |

| Melting Point | 155 °C | [1] |

| Boiling Point | 376.4 ± 25.0 °C at 760 mmHg | [1][4] |

| Water Solubility | 0.32 g/L (at 25 °C) | [1][4][5] |

| logP | 0.8 | [4] |

| pKa | 14.41 ± 0.70 (Predicted) | [4][5] |

| Appearance | White to Off-White Solid | [4][5] |

Table 2: Spectroscopic Data for Diacetamate

| Spectroscopic Technique | Key Data Points | Reference |

| ¹H NMR | Chemical Shift (δ) ppm: ~2.1-2.2 (s, 6H, Methyl protons), ~9.5-10.5 (br s, 1H, Amide proton) | [6] |

| ¹³C NMR | Data available from various sources. | [7] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for carbonyl stretching of amide and ester functional groups. | [1] |

| Mass Spectrometry (MS) | Molecular ion peak at m/z 193. Common fragmentation includes the loss of acetyl groups (m/z 42). | [1] |

Experimental Protocols

Synthesis of Diacetamate (4'-Acetoxyacetanilide)

This protocol describes a common laboratory-scale synthesis of Diacetamate from 4-aminophenol.

Materials:

-

4-aminophenol

-

Acetic anhydride

-

Acetic acid

-

Argon (or other inert gas)

-

Ice-salt bath

-

500 mL 3-neck flask with mechanical stirrer, reflux condenser, and thermocouple

Procedure:

-

In a 500 mL, 3-neck flask equipped with a mechanical stirrer, a reflux condenser topped with an inert gas inlet, and a thermocouple, add acetic acid (32 mL) and 4-aminophenol (10.9 g, 0.10 mol).

-

Add acetic anhydride (30.2 g, 0.30 mol) to the mixture in one portion.

-

Heat the resulting clear, brown solution to 100-110 °C and maintain this temperature for 16 hours with continuous stirring under an inert atmosphere.

-

After 16 hours, cease heating and allow the reaction mixture to cool slowly with stirring.

-

Precipitation should begin as the mixture cools to approximately 20 °C.

-

Further cool the mixture to ~0 °C using an ice-salt bath and maintain this temperature for 6 hours to ensure complete precipitation.

-

Filter the resulting pale-pink solid and dry it under a vacuum to yield 4-acetoxyacetanilide.[8]

-

The molecular structure can be confirmed by IR and ¹H NMR analysis.[8]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reverse-phase HPLC method for the analysis of Diacetamate.

Instrumentation and Materials:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector

-

C18 column (e.g., 250 mm x 4.6 mm i.d., 5 µm particle size)

-

Mobile Phase: Methanol and water (e.g., 70:30, v/v)

-

Diacetamate standard

-

Sample for analysis dissolved in the mobile phase

Procedure:

-

Prepare the mobile phase by mixing methanol and water in the desired ratio. Degas the mobile phase before use.

-

Set the HPLC system with the C18 column and equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

-

Set the UV detector to a suitable wavelength for Diacetamate detection (e.g., 230 nm).[9]

-

Prepare a standard solution of Diacetamate of known concentration in the mobile phase.

-

Prepare the sample solution by accurately weighing and dissolving the sample containing Diacetamate in the mobile phase. Filter the solution if necessary.

-

Inject a known volume (e.g., 20 µL) of the standard solution and then the sample solution into the HPLC system.

-

Record the chromatograms and determine the retention time of Diacetamate from the standard.

-

Identify and quantify Diacetamate in the sample by comparing the retention time and peak area with that of the standard.

Biological Activity and Signaling Pathways

Diacetamate is primarily recognized for its relationship with Acetaminophen. It can act as a prodrug, being hydrolyzed in vivo to form Acetaminophen.[6] The biological effects of Diacetamate are therefore largely attributed to the actions of Acetaminophen.

Mechanism of Action: Cyclooxygenase (COX) Inhibition

Acetaminophen, the active metabolite of Diacetamate, is believed to exert its analgesic and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.[10] The mechanism is thought to be particularly effective in environments with low levels of peroxides, which may explain its weak anti-inflammatory properties compared to traditional NSAIDs.[10]

Involvement in Polyamine Metabolism

Diacetamate has been noted to play a role as an intermediate in polyamine metabolism, a critical pathway for cell growth, proliferation, and differentiation.[6] Polyamines are small, polycationic molecules that are essential for various cellular processes. The regulation of polyamine levels is crucial for maintaining cellular homeostasis.

JNK/p38 MAPK Signaling Pathway

Overdoses of Acetaminophen are known to induce hepatotoxicity, a process in which the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways are implicated.[11][12] Activation of these pathways can lead to cellular stress and apoptosis.

Conclusion

Diacetamate (4'-Acetoxyacetanilide), an isomer of C10H11NO3, serves as a significant compound of interest for researchers in drug development and pharmaceutical sciences. Its role as a prodrug to the widely used analgesic, Acetaminophen, and its interactions with key biological pathways, underscore its importance. This technical guide has provided a consolidated resource on the physicochemical properties, synthesis, analytical methods, and biological activities of Diacetamate, with the aim of facilitating further research and development in this area.

References

- 1. Buy Diacetamate | 2623-33-8 | > 95% [smolecule.com]

- 2. The molecular mechanisms of acetaminophen-induced hepatotoxicity and its potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. lookchem.com [lookchem.com]

- 5. 4-Acetoxyacetanilide CAS#: 2623-33-8 [m.chemicalbook.com]

- 6. Diacetamate (CAS 2623-33-8)|High Purity [benchchem.com]

- 7. Diacetamate | C10H11NO3 | CID 17499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Paracetamol - Wikipedia [en.wikipedia.org]

- 11. Acetaminophen induces JNK/p38 signaling and activates the caspase-9-3-dependent cell death pathway in human mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | JNK Signaling Pathway Mediates Acetaminophen-Induced Hepatotoxicity Accompanied by Changes of Glutathione S-Transferase A1 Content and Expression [frontiersin.org]

A Technical Guide to 3-Oxo-3-pyridin-3-yl-propionic acid ethyl ester and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 3-Oxo-3-pyridin-3-yl-propionic acid ethyl ester, a valuable heterocyclic building block in medicinal chemistry and organic synthesis. This document details its chemical synonyms, physical and spectral properties, a detailed experimental protocol for its synthesis and purification, and an exploration of the known biological activities of structurally related compounds.

Chemical Synonyms and Identification

Proper identification of a chemical entity is crucial for accurate research and communication. 3-Oxo-3-pyridin-3-yl-propionic acid ethyl ester is known by several synonyms, which are essential to recognize when searching chemical databases and literature.

| Systematic Name | Common Synonyms | CAS Number | Molecular Formula | Molecular Weight |

| 3-Oxo-3-pyridin-3-yl-propionic acid ethyl ester | Ethyl 3-(pyridin-3-yl)-3-oxopropanoate | 54400-39-0 | C₁₀H₁₁NO₃ | 193.20 g/mol |

| Ethyl nicotinoacetate | ||||

| Ethyl 3-nicotinoylacetate | ||||

| 3-Oxo-3-(3-pyridyl)propanoic acid ethyl ester |

Physicochemical and Spectroscopic Data

The following table summarizes key physical and spectroscopic data for 3-Oxo-3-pyridin-3-yl-propionic acid ethyl ester. This information is critical for its characterization and quality control.

| Property | Value | Source/Method |

| Appearance | Off-white to yellow crystalline powder | ECHEMI[1] |

| Melting Point | 162 °C | ECHEMI[1] |

| Boiling Point | 80-82 °C @ 0.03 Torr | ECHEMI[1] |

| ¹H NMR | Data not available in searched literature | |

| ¹³C NMR | Data not available in searched literature | |

| IR (Infrared) Spectroscopy | Data not available in searched literature | |

| Mass Spectrometry | Data not available in searched literature |

Experimental Protocols

The synthesis of 3-Oxo-3-pyridin-3-yl-propionic acid ethyl ester is typically achieved through a Claisen condensation reaction. Below is a detailed protocol adapted from procedures for analogous compounds.

Synthesis of 3-Oxo-3-pyridin-3-yl-propionic acid ethyl ester via Claisen Condensation

This procedure describes the base-catalyzed condensation of ethyl nicotinate and ethyl acetate.

Materials:

-

Ethyl nicotinate

-

Ethyl acetate, anhydrous

-

Sodium ethoxide (NaOEt) or sodium metal

-

Toluene or Benzene, anhydrous

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

-

Hydrochloric acid (HCl), dilute solution

-

Saturated sodium bicarbonate solution

-

Brine

Equipment:

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

Procedure:

-

Preparation of Sodium Ethoxide (if not commercially available): In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium metal in an excess of absolute ethanol. Once all the sodium has reacted, remove the excess ethanol under reduced pressure to obtain dry sodium ethoxide.

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous toluene (or benzene) and sodium ethoxide.

-

Addition of Reactants: While stirring, add a mixture of ethyl nicotinate and anhydrous ethyl acetate dropwise to the sodium ethoxide suspension.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 4-14 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by adding a dilute solution of hydrochloric acid until the mixture is acidic (pH ~5-6).

-

Transfer the mixture to a separatory funnel and add diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

The crude product can be purified by either vacuum distillation or column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Potential Biological Activities and Signaling Pathways

While specific biological activity data for 3-Oxo-3-pyridin-3-yl-propionic acid ethyl ester is not extensively documented in publicly available literature, the broader class of pyridine-containing compounds and β-keto esters has been investigated for various therapeutic applications.

Anticancer Activity: Pyridine derivatives are known to exhibit antiproliferative activities against various cancer cell lines. Some studies have shown that pyridine-containing compounds can induce G2/M cell cycle arrest and apoptosis through the upregulation of p53 and JNK signaling pathways in liver and breast cancer cells. The keto group in such structures often plays a significant role in their cytotoxic activity.

Antimicrobial and Antifungal Activity: The pyridine scaffold is present in numerous compounds with demonstrated antibacterial and antifungal properties. Derivatives of propionic acid have been evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.

Enzyme Inhibition: Pyridine carboxylic acid isomers and their derivatives have been explored as inhibitors of various enzymes. The β-keto ester functionality is a key feature for designing inhibitors for enzymes that recognize carbonyl-containing substrates.

Signaling Pathway Modulation: Ketone bodies and their esters have been shown to act as signaling molecules, influencing cellular metabolism and transcription. For instance, β-hydroxybutyrate, a ketone body, is a known histone deacetylase (HDAC) inhibitor, which can suppress oxidative stress. Ketone metabolism can also alter cellular redox states (NAD+/NADH ratio), impacting the activity of NAD-dependent deacetylases like sirtuins (e.g., SIRT1, SIRT3), which in turn regulate antioxidant pathways. It is plausible that β-keto esters like the title compound could influence similar metabolic and signaling pathways, although direct evidence is currently lacking.

References

A Comprehensive Technical Guide to the Physical Properties of Common Pharmaceutical Solvents: Boiling and Flash Points

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the boiling and flash points of seven key solvents frequently utilized in the pharmaceutical industry. Understanding these fundamental physical properties is paramount for ensuring the safety, efficacy, and regulatory compliance of drug substances and products throughout the development lifecycle. This document outlines standardized experimental methodologies for determining these properties and presents a logical workflow for solvent selection and control in accordance with international guidelines.

Quantitative Physical Properties of Common Solvents

The selection of an appropriate solvent is a critical decision in drug development, impacting everything from reaction kinetics and purification efficiency to final product stability and patient safety. A solvent's boiling point dictates its volatility and ease of removal, while its flash point is a crucial indicator of its flammability and associated handling risks. The following table summarizes these key physical properties for a selection of common pharmaceutical solvents.

| Solvent | Boiling Point (°C) | Flash Point (°C) |

| Ethanol | 78.23 - 78.37[1][2][3] | 13 - 14[1][4] |

| Methanol | 64.7[5][6][7][8] | 11 - 12 |

| Isopropanol | 80.3 - 82.5[9][10][11] | 11.7 - 12 |

| Acetone | 56.08 - 56.3[12][13][14][15] | -18 to -20[12][13][16][17] |

| Acetonitrile | 81.3 - 82.1[18][19][20] | 2 - 5.6 |

| Dichloromethane | 39.8 - 40 | - |

| Toluene | 110.6 - 111 | 4 |

Experimental Protocols for Determination of Physical Properties

Accurate and reproducible determination of boiling and flash points is essential for characterizing solvents and ensuring data integrity. The following sections detail the standardized methodologies as prescribed by ASTM International.

Determination of Boiling Point: ASTM D1078

The boiling point of a volatile organic liquid is determined using the Standard Test Method for Distillation Range of Volatile Organic Liquids, ASTM D1078.[19] This method is applicable to liquids with boiling points between 30 and 350 °C that are chemically stable during distillation.[13][15]

Methodology:

-

Apparatus: The standard apparatus consists of a distillation flask, a condenser and cooling bath, a flask support, a heat source, a graduated cylinder for receiving the distillate, and a calibrated thermometer.

-

Sample Preparation: A 100 mL sample of the liquid is measured into the distillation flask.

-

Procedure:

-

The flask is placed in the heating mantle, and the thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the flask.

-

The condenser is connected, and cooling water is circulated.

-

Heat is applied to the flask at a controlled rate.

-

The temperature at which the first drop of condensate falls from the condenser into the receiving cylinder is recorded as the initial boiling point.

-

Heating is continued, and the temperature is recorded at various percentages of the collected distillate.

-

The final boiling point, or dry point, is the temperature at which the last of the liquid evaporates from the bottom of the flask.

-

-

Data Analysis: The distillation range is reported, which includes the initial and final boiling points. For a pure compound, this range should be very narrow.

Determination of Flash Point: ASTM D93

The flash point of a volatile material is determined using the Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester, ASTM D93.[12] This method is suitable for petroleum products and other liquids with flash points in the range of 40 °C to 370 °C.[12]

Methodology:

-

Apparatus: The Pensky-Martens closed-cup tester consists of a brass test cup with a tightly fitting lid, a stirring device, a controlled heating source, and an ignition source (a small flame or an electric igniter).

-

Sample Preparation: The test cup is filled with the sample to a specified level.

-

Procedure:

-

The lid is securely placed on the cup, and the sample is heated at a slow, constant rate while being continuously stirred.

-

At specified temperature intervals, the stirring is stopped, and the ignition source is dipped into the vapor space above the liquid surface through an opening in the lid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a distinct flash inside the cup.

-

-

Data Analysis: The observed flash point temperature is corrected for barometric pressure.

Solvent Selection and Control in Drug Development

The selection and control of solvents in pharmaceutical manufacturing are governed by stringent regulatory guidelines to ensure patient safety. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) Q3C guideline provides a framework for classifying residual solvents based on their toxicity and for setting acceptable limits in drug products.[5][9][18]

The following diagram illustrates a typical workflow for solvent selection and control, integrating the principles of the ICH Q3C guidelines. This process ensures that solvents are chosen not only for their chemical and physical suitability but also for their toxicological profile, ultimately safeguarding patient health.

References

- 1. fda.gov [fda.gov]

- 2. A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. store.astm.org [store.astm.org]

- 4. database.ich.org [database.ich.org]

- 5. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. Analysis of Residual Solvents According to the New ICH Q3C Guideline : Shimadzu (Asia Pacific) [shimadzu.com.sg]

- 7. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 8. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 9. ASTM D1078: Distillation Range Measurement of Liquid VOCs - Analytice [analytice.com]

- 10. webstore.ansi.org [webstore.ansi.org]

- 11. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 12. tga.gov.au [tga.gov.au]

- 13. store.astm.org [store.astm.org]

- 14. ema.europa.eu [ema.europa.eu]

- 15. store.astm.org [store.astm.org]

- 16. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. store.astm.org [store.astm.org]

- 20. petrolube.com [petrolube.com]

A Comprehensive Technical Guide to Pyridyl Beta-Keto Esters: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Pyridyl beta-keto esters are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry and drug development. Their unique structural features, combining a pyridine ring and a beta-keto ester moiety, make them valuable synthons for the preparation of a wide array of heterocyclic systems and biologically active molecules. This in-depth technical guide provides a comprehensive literature review of pyridyl beta-keto esters, covering their synthesis, chemical properties, and diverse applications, with a focus on their potential in drug discovery.

Synthesis of Pyridyl Beta-Keto Esters

The synthesis of pyridyl beta-keto esters can be broadly categorized into two main approaches: formation of the beta-keto ester functionality on a pre-existing pyridine ring, and construction of the pyridine ring from a beta-keto ester precursor.

Claisen Condensation: A Key Strategy

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction for the synthesis of β-keto esters.[1] This reaction involves the condensation of two ester molecules in the presence of a strong base. In the context of pyridyl beta-keto esters, a common approach is the crossed Claisen condensation, where a pyridyl ester is reacted with an enolizable ester like ethyl acetate.

A representative reaction is the synthesis of ethyl 3-oxo-3-(pyridin-2-yl)propanoate, which involves the reaction of ethyl picolinate with ethyl acetate in the presence of a strong base such as sodium ethoxide.

Experimental Protocol: Synthesis of Ethyl 3-oxo-3-(pyridin-2-yl)propanoate via Claisen Condensation

-

Materials: Ethyl picolinate, ethyl acetate, sodium ethoxide, anhydrous ethanol, diethyl ether, hydrochloric acid.

-

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

-

Ethyl picolinate and an excess of dry ethyl acetate are added to the sodium ethoxide solution at room temperature.

-

The reaction mixture is heated at reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled, and the excess solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified with dilute hydrochloric acid to a pH of approximately 5-6.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford the desired ethyl 3-oxo-3-(pyridin-2-yl)propanoate.

-

Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a classic multi-component reaction that provides access to dihydropyridine derivatives, which can then be oxidized to the corresponding pyridines.[2][3][4][5] This reaction typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia or ammonium acetate.[2] By using a pyridyl aldehyde as the aldehyde component, pyridyl-substituted dihydropyridines can be synthesized.

Experimental Protocol: Hantzsch Synthesis of a Dihydropyridine Derivative

-

Materials: Pyridine-4-carboxaldehyde, ethyl acetoacetate (2 equivalents), ammonium acetate, ethanol.

-

Procedure:

-

To a round-bottom flask, add pyridine-4-carboxaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol.

-

The reaction mixture is stirred and heated to reflux for several hours. The reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

-

The solid is washed with cold ethanol and dried to yield the dihydropyridine derivative.

-

The resulting dihydropyridine can be subsequently oxidized to the corresponding pyridine derivative using an oxidizing agent like nitric acid or ceric ammonium nitrate.

-

Chemical Properties and Reactions

The chemistry of pyridyl beta-keto esters is characterized by the reactivity of both the pyridine ring and the beta-keto ester moiety. The pyridine ring, being electron-deficient, can undergo nucleophilic substitution reactions. The beta-keto ester portion exhibits keto-enol tautomerism and possesses two electrophilic carbonyl centers and an acidic α-proton, making it a versatile synthetic intermediate.

Applications in Drug Discovery

Pyridyl beta-keto esters and their derivatives have shown a wide range of biological activities, making them attractive scaffolds for drug discovery.

Anticancer Activity

Several studies have reported the potential of pyridine derivatives as anticancer agents.[6] The antiproliferative activity is often associated with the presence and position of specific functional groups on the pyridine ring, such as methoxy, hydroxyl, carbonyl, and amino groups.[7][8] Conversely, bulky groups or halogen atoms may decrease the activity.[8] Some pyridine-containing compounds have been shown to induce apoptosis and cell cycle arrest in cancer cell lines.[6]

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridine-ureas | MCF-7 | 0.11 - 1.88 | [9] |

| Spiro-pyridine derivatives | HepG-2 | 8.42 - 10.58 | [3] |

| Spiro-pyridine derivatives | Caco-2 | 7.83 - 13.61 | [3] |

| 2,6-disubstituted pyridines | Various | - | |

| Pyridine derivatives | HeLa | 0.134 - 0.257 | |

| Pyridine derivatives | A549 | 0.075 - 9.0 | [4] |

Antimicrobial and Antifungal Activity

Pyridine-based compounds have a long history of use as antimicrobial agents.[10] The biological activity of these compounds is influenced by their structural features. For instance, certain carboxamido pyridyl-based thiazolidinediones and pyridine-based thiosemicarbazide complexes have demonstrated notable antimicrobial effects.[10]

| Compound Class | Organism | MIC (mg/mL) | Reference |

| β-Keto ester derivatives | P. aeruginosa, S. aureus, P. syringae, A. tumefaciens | 0.08 - 0.63 | [11] |

| Pyridine derivatives | E. coli | 0.2 - 1.3 | [12] |

| MBDG derivatives | Various bacteria | 0.68 - 2.7 | [13] |

Anti-HIV Activity

Pyridyl beta-keto esters are key intermediates in the synthesis of a class of HIV-1 integrase inhibitors.[14][15][16] These inhibitors, often β-diketo acids, are designed to chelate the magnesium ions in the active site of the integrase enzyme, thereby preventing the integration of the viral DNA into the host genome.[16] Structure-activity relationship (SAR) studies have been crucial in optimizing the potency of these inhibitors.[17]

Spectroscopic Data of Representative Pyridyl Beta-Keto Esters

The structural characterization of pyridyl beta-keto esters is routinely performed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (cm-1) | MS (m/z) | Reference |

| Ethyl 3-oxo-3-(pyridin-2-yl)propanoate | 1.25 (t, 3H), 4.20 (q, 2H), 4.05 (s, 2H), 7.45 (m, 1H), 7.85 (m, 1H), 8.10 (d, 1H), 8.65 (d, 1H) | 14.1, 61.5, 62.8, 122.5, 127.8, 137.0, 149.2, 152.8, 167.5, 193.2 | 3050, 2980, 1740, 1685, 1580 | 193 [M]+ | [18][19] |

| Ethyl 3-oxo-3-(pyridin-3-yl)propanoate | 1.28 (t, 3H), 4.25 (q, 2H), 4.02 (s, 2H), 7.40 (m, 1H), 8.25 (d, 1H), 8.75 (d, 1H), 9.15 (s, 1H) | 14.1, 61.8, 63.0, 123.8, 130.5, 135.7, 149.5, 153.0, 167.2, 192.5 | 3060, 2985, 1745, 1690, 1585 | 193 [M]+ | [18][19] |

| Ethyl 3-oxo-3-(pyridin-4-yl)propanoate | 1.27 (t, 3H), 4.23 (q, 2H), 4.00 (s, 2H), 7.75 (d, 2H), 8.80 (d, 2H) | 14.0, 61.9, 63.2, 121.5, 141.8, 151.0, 167.0, 192.8 | 3055, 2982, 1742, 1688, 1590 | 283 [M+H]+ | [20] |

Note: The spectroscopic data provided are representative and may vary slightly depending on the specific experimental conditions.

Structure-Activity Relationship (SAR)

The biological activity of pyridyl beta-keto esters is highly dependent on their structural features. Key aspects of their SAR include:

-

Position of the Nitrogen Atom: The position of the nitrogen atom in the pyridine ring (2-, 3-, or 4-position) significantly influences the electronic properties and the overall geometry of the molecule, thereby affecting its binding to biological targets.

-

Substitution on the Pyridine Ring: The nature, size, and position of substituents on the pyridine ring can modulate the compound's lipophilicity, electronic properties, and steric interactions with the target protein. As mentioned earlier, electron-donating groups like -OMe and -OH, and hydrogen-bonding groups like -C=O and -NH2 can enhance antiproliferative activity.[8]

-

Modifications of the Beta-Keto Ester Moiety: Alterations to the ester and keto groups, as well as substitution at the α-carbon, can impact the molecule's reactivity, stability, and ability to interact with biological targets. For instance, in HIV integrase inhibitors, the beta-keto acid functionality is crucial for chelating magnesium ions.[16]

Conclusion

Pyridyl beta-keto esters are a class of compounds with significant synthetic utility and a broad spectrum of biological activities. Their straightforward synthesis, coupled with the tunability of their chemical and physical properties through structural modifications, makes them highly valuable for drug discovery and development. The information presented in this technical guide highlights the importance of these scaffolds and provides a solid foundation for researchers and scientists working in the field of medicinal chemistry. Further exploration of the structure-activity relationships and mechanisms of action of pyridyl beta-keto ester derivatives will undoubtedly lead to the discovery of novel and potent therapeutic agents.

References

- 1. cem.de [cem.de]

- 2. grokipedia.com [grokipedia.com]

- 3. scribd.com [scribd.com]

- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]

- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 6. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [ouci.dntb.gov.ua]

- 8. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 11. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Novel Bifunctional Quinolonyl Diketo Acid Derivatives as HIV-1 Integrase Inhibitors: Design, Synthesis, Biological Activities and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structural aspects of HIV-1 integrase inhibitors: SAR studies and synthetic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. application.wiley-vch.de [application.wiley-vch.de]

- 19. rsc.org [rsc.org]

- 20. researchgate.net [researchgate.net]

The Pyridine Nucleus: A Cornerstone in Drug Discovery and Biological Activity

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold, a six-membered aromatic heterocycle containing a single nitrogen atom, stands as a privileged structure in medicinal chemistry. Its unique electronic properties, synthetic tractability, and ability to engage in diverse biological interactions have cemented its role in the development of a wide array of therapeutic agents. This technical guide provides an in-depth exploration of the significant biological activities exhibited by pyridine-containing compounds, with a focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and neurological applications. Detailed experimental methodologies for key assays, quantitative data summaries, and visualizations of relevant signaling pathways are presented to support researchers in the design and development of novel pyridine-based therapeutics.

Anticancer Activity of Pyridine-Containing Compounds

Pyridine derivatives have emerged as a prominent class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and evasion of apoptosis.[1] Numerous pyridine-based drugs have received FDA approval and are currently in clinical use, underscoring the therapeutic potential of this scaffold.[2]

Mechanism of Action

The anticancer effects of pyridine-containing compounds are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for tumor growth and survival. A significant number of these compounds function as kinase inhibitors.[3] Kinases are pivotal in cellular signaling, and their dysregulation is a common feature in many cancers.[3]

One of the primary targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[4] Pyridine-urea derivatives, for instance, have been shown to inhibit VEGFR-2 phosphorylation, thereby disrupting downstream signaling pathways.[1][4]

Another important mechanism is the induction of cell cycle arrest and apoptosis. Certain novel pyridine and pyridone-based compounds have been demonstrated to induce G2/M phase arrest in the cell cycle through a p53-p21-mediated pathway and promote apoptosis via the upregulation of JNK.[5]

Key Anticancer Targets of Pyridine Derivatives:

-

Kinases: VEGFR-2, and others involved in cell proliferation and survival.[3][6]

-

Androgen Receptors: Relevant in prostate cancer.[6]

-

Tubulin Polymerization: Disrupting the cytoskeleton and mitotic spindle formation.[6]

-

Topoisomerase Enzymes: Interfering with DNA replication and repair.[6]

-

Human Carbonic Anhydrase: Particularly isoforms IX and XII, which are involved in tumor metabolism and pH regulation.[6]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected pyridine-containing compounds against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridine-Urea | Compound 8e | MCF-7 (Breast) | 0.22 | [4] |

| Pyridine-Urea | Compound 8n | MCF-7 (Breast) | 1.88 | [4] |

| Pyridone | Compound 1 | HepG2 (Liver) | 4.5 ± 0.3 | [5] |

| Pyridine | Compound 2 | HepG2 (Liver) | >10 | [5] |

| Pyridine Thiazolidinone | Compound 56 | MCF-7 (Breast) | Potent | [6] |

| Pyridine Thiazolidinone | Compound 57 | HepG2 (Liver) | Potent | [6] |

Note: "Potent" indicates significant activity as reported in the reference, with specific IC50 values not explicitly stated in the provided snippets.

Signaling Pathway Visualization

The inhibition of the VEGFR-2 signaling pathway is a key mechanism for the anti-angiogenic effects of many pyridine-containing anticancer agents.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[7]

Principle: Metabolically active cells with functional mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of viable cells.

Workflow:

Detailed Steps:

-

Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the pyridine-containing test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in a complete cell culture medium to achieve the desired final concentrations.

-

Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include appropriate controls (vehicle control, positive control with a known anticancer drug, and a blank with medium only).

-

Incubation: Incubate the treated plates for a specified period (typically 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add a sterile-filtered MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.[7]

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the purple formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity of Pyridine-Containing Compounds

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyridine derivatives have demonstrated significant potential as antibacterial and antifungal agents, exhibiting a broad spectrum of activity against various pathogens.[5][9]

Mechanism of Action

The antimicrobial mechanisms of pyridine compounds are varied. Some act by disrupting the microbial cell membrane or wall.[10] For instance, the antimicrobial activity of certain 1-alkyl-pyridinium salts is attributed to their adsorption onto the bacterial cell surface, leading to its destruction.[11] Other pyridine derivatives may inhibit essential microbial enzymes or interfere with nucleic acid metabolism.[5] The structure of the pyridine compound, including the nature and position of substituents, plays a crucial role in determining its antimicrobial efficacy and spectrum.

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected pyridine-containing compounds against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class | Specific Compound | Microbial Strain | MIC (µg/mL) | Reference |

| N-alkylated pyridine salt | Compound 66 | S. aureus | 56 ± 0.5% inhibition at 100 µg/mL | [12] |

| N-alkylated pyridine salt | Compound 66 | E. coli | 55 ± 0.5% inhibition at 100 µg/mL | [12] |

| Thienopyridine | Compound 12a | E. coli | 19.5 | [13] |

| Thienopyridine | Compound 12a | B. mycoides | < 4.8 | [13] |

| Thienopyridine | Compound 12a | C. albicans | < 4.8 | [13] |

| Thienopyridine | Compound 15 | E. coli | > 4.8 | [13] |

| Thienopyridine | Compound 15 | B. mycoides | 9.8 | [13] |

| Thienopyridine | Compound 15 | C. albicans | 39 | [13] |

| Pyridinium salt | Compound 3d | S. aureus | Most active | [11] |

Note: Some data is presented as percent inhibition at a specific concentration. "Most active" indicates the compound showed the highest activity in the series, with specific MIC values not explicitly stated in the provided snippets.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[14]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined as the lowest concentration of the agent that inhibits visible growth after a defined incubation period.[14]

Workflow:

References

- 1. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]

- 2. microbenotes.com [microbenotes.com]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemijournal.com [chemijournal.com]

- 7. benchchem.com [benchchem.com]

- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 11. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. asm.org [asm.org]

- 13. purformhealth.com [purformhealth.com]

- 14. microbe-investigations.com [microbe-investigations.com]

A Technical Guide to the Solubility of Ethyl 3-oxo-3-(pyridin-3-yl)propanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of Ethyl 3-oxo-3-(pyridin-3-yl)propanoate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public quantitative solubility data for this specific compound, this document provides a comprehensive framework for its experimental determination. It includes detailed protocols for solubility measurement, guidelines for data presentation, and a visual representation of the experimental workflow. The objective is to equip researchers and drug development professionals with the necessary tools and methodologies to generate reliable and reproducible solubility data, which is critical for process development, formulation, and quality control.

Introduction to Solubility

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For drug development professionals, understanding the solubility of an active pharmaceutical ingredient (API) or its intermediates, such as Ethyl 3-oxo-3-(pyridin-3-yl)propanoate, is crucial. It influences various aspects of the drug development process, including:

-

Reaction Kinetics and Purity: The choice of solvent and the solubility of reactants can significantly impact reaction rates, yield, and the impurity profile of the final product.

-

Crystallization and Purification: Solubility data is essential for developing efficient crystallization processes to isolate and purify intermediates and final APIs with the desired physical properties.

-

Formulation Development: The solubility of a drug substance in various excipients and solvent systems is a primary determinant of its bioavailability and the feasibility of different dosage forms.

This guide distinguishes between two key types of solubility: thermodynamic and kinetic. Thermodynamic solubility is the equilibrium concentration of a solute in a solvent at a given temperature and pressure, where the system is in its lowest energy state. In contrast, kinetic solubility refers to the concentration of a solute at which it starts to precipitate from a solution under specific conditions, often from a supersaturated state. While kinetic solubility is often measured in high-throughput screening, thermodynamic solubility is the more definitive value for physicochemical characterization.[1][2][3]

Data Presentation

As no specific quantitative solubility data for Ethyl 3-oxo-3-(pyridin-3-yl)propanoate in various organic solvents is readily available in the public domain, the following table serves as a template for researchers to systematically record their experimental findings. This structured approach ensures that data is captured in a consistent and easily comparable format.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used | Observations |

| Methanol | |||||

| Ethanol | |||||

| Isopropanol | |||||

| Acetone | |||||

| Ethyl Acetate | |||||

| Acetonitrile | |||||

| Dichloromethane | |||||

| Toluene | |||||

| Add other solvents as needed |

Experimental Protocols for Solubility Determination

The following section details a robust and widely accepted methodology for determining the thermodynamic solubility of a solid compound like Ethyl 3-oxo-3-(pyridin-3-yl)propanoate in organic solvents. The "shake-flask" method is considered the gold standard for its reliability and accuracy.[4][5][6] The concentration of the dissolved solute in the saturated solution can then be determined using either the gravimetric method or UV/Vis spectroscopy.

Shake-Flask Method for Achieving Equilibrium

This protocol is designed to create a saturated solution at a specific temperature, ensuring that the system has reached thermodynamic equilibrium.

Materials:

-

Ethyl 3-oxo-3-(pyridin-3-yl)propanoate (solute)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials or flasks with airtight screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of Ethyl 3-oxo-3-(pyridin-3-yl)propanoate to a pre-weighed glass vial. The excess solid is crucial to ensure that the solution becomes and remains saturated.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it in an orbital shaker or on a magnetic stirrer with controlled temperature. Agitate the mixture at a constant speed (e.g., 300 RPM) for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours.[7] It is advisable to take samples at different time points (e.g., 24h, 48h, 72h) to confirm that the concentration is no longer changing, which indicates that equilibrium has been reached.[8]

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean, pre-weighed container to remove any undissolved solid particles. This step should be performed quickly to minimize any temperature fluctuations that could alter the solubility.

Quantification of Solute Concentration

This method is straightforward and relies on determining the mass of the dissolved solid after evaporating the solvent.[8][9]

Procedure:

-

Weighing the Saturated Solution: Accurately weigh the vial containing the filtered saturated solution.

-

Solvent Evaporation: Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Drying to a Constant Weight: Dry the residue in the vial in a vacuum oven until a constant weight is achieved.

-

Calculation:

-

Mass of dissolved solute = (Mass of vial + residue) - (Mass of empty vial)

-

Mass of solvent = (Mass of vial + solution) - (Mass of vial + residue)

-

Solubility can then be expressed in various units, such as g/100 g of solvent or g/100 mL of solvent (if the density of the solvent is known).

-

This method is suitable if Ethyl 3-oxo-3-(pyridin-3-yl)propanoate has a chromophore that absorbs light in the UV/Vis range. It is generally faster than the gravimetric method.[10][11][12]

Procedure:

-

Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of the compound in the solvent of interest and scan it with a UV/Vis spectrophotometer to find the λmax.

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of known concentrations of Ethyl 3-oxo-3-(pyridin-3-yl)propanoate in the chosen solvent.

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship.

-

-

Measure the Absorbance of the Saturated Solution:

-

Take the filtered saturated solution obtained from the shake-flask method and dilute it with a known factor of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculate the Concentration:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Multiply this concentration by the dilution factor to find the concentration of the original saturated solution, which represents the solubility.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of Ethyl 3-oxo-3-(pyridin-3-yl)propanoate.

References

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. enamine.net [enamine.net]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. quora.com [quora.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pharmajournal.net [pharmajournal.net]

- 10. researchgate.net [researchgate.net]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. longdom.org [longdom.org]

The Chemistry of Pyridyl Beta-Keto Esters: A Technical Guide for Researchers

An in-depth exploration of the synthesis, properties, and applications of pyridyl beta-keto esters, a class of compounds with significant potential in medicinal chemistry and drug development.

Pyridyl beta-keto esters are a fascinating and versatile class of organic compounds that have garnered considerable attention from the scientific community. Their unique molecular architecture, which combines a pyridine ring with a beta-keto ester functionality, imparts a range of valuable chemical properties. This makes them highly sought-after intermediates in the synthesis of a variety of heterocyclic systems and biologically active molecules. This technical guide provides a comprehensive overview of the chemistry of pyridyl beta-keto esters, with a focus on their synthesis, characterization, and role as key building blocks in the development of novel therapeutic agents.

Synthesis of Pyridyl Beta-Keto Esters: The Claisen Condensation

The primary route for the synthesis of pyridyl beta-keto esters is the Claisen condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1][2][3] This reaction involves the condensation of a pyridyl ester with an enolizable ester, such as ethyl acetate, in the presence of a strong base. The choice of base is critical to the success of the reaction, with sodium ethoxide and lithium bis(trimethylsilyl)amide (LiHMDS) being commonly employed.[4][5] The reaction proceeds through the formation of an enolate from the ester, which then acts as a nucleophile, attacking the carbonyl group of the pyridyl ester. Subsequent elimination of an alkoxide group yields the desired pyridyl beta-keto ester.